molecular formula C21H24N4O3 B5557782 4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

Cat. No. B5557782
M. Wt: 380.4 g/mol
InChI Key: XBVRGODRZFHYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of tetrahydropyrazino[1,2-a]benzimidazole derivatives typically involves multistep chemical processes. A representative method involves the use of 2-(2-formyl-1H-benzimidazol-1-yl)acetic acid as a bifunctional starting material, which undergoes a one-pot reaction with primary amines and alkyl isocyanides under Ugi conditions. This approach yields a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides with moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2010).

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been used in the synthesis of a range of novel heterocyclic compounds with potential biological activities. For instance, it serves as a precursor in the creation of new chemical structures that exhibit cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, analgesic, and anti-inflammatory properties. These compounds have shown high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, making them of interest in medicinal chemistry research (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research involving this compound has also led to the development of derivatives with significant antimicrobial properties. For example, novel synthesis methods have been employed to create 2-substituted derivatives showing antimicrobial activity, highlighting the potential of these compounds in addressing bacterial and fungal infections (Badne et al., 2011).

Anti-Inflammatory and Analgesic Agents

Further research has focused on the synthesis of compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These studies underline the compound's role in developing new therapeutic agents aimed at treating inflammation and pain (Abu‐Hashem et al., 2020).

Potential in Antiviral Research

Additionally, the compound has been part of studies exploring the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. This indicates its utility in developing antiviral therapeutics, particularly against bird flu influenza (Hebishy et al., 2020).

Anticancer Applications

The compound's derivatives have also shown potential in anticancer research, with some studies indicating antiproliferative activity against cancer cells. This highlights the compound's applicability in synthesizing new agents for cancer therapy (Hassan et al., 2014).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as any potential biological activity. It could also be interesting to investigate how the structure of the molecule influences its properties and activity .

properties

IUPAC Name

4-methoxy-N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-27-12-11-24-9-10-25-19-8-5-16(13-18(19)23-20(25)14-24)22-21(26)15-3-6-17(28-2)7-4-15/h3-8,13H,9-12,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVRGODRZFHYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN2C(=NC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

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